molecular formula C17H19N5O6 B2924952 Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892277-93-9

Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2924952
CAS No.: 892277-93-9
M. Wt: 389.368
InChI Key: IBWCFUWGLCDJDL-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with two methyl ester groups at positions 4 and 3. The molecule is further functionalized with a 2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl side chain at the N1 position. Its structural complexity arises from the integration of urea, triazole, and ester functionalities, which are critical for its physicochemical and biological properties. This compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,4-disubstituted triazoles .

Properties

IUPAC Name

dimethyl 1-[2-[(2,6-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6/c1-9-6-5-7-10(2)12(9)19-17(26)18-11(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWCFUWGLCDJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazole Dicarboxylates

The compound belongs to a broader class of 1,2,3-triazole-4,5-dicarboxylates, where variations in substituents and side chains significantly influence their properties. Key analogs include:

Compound Name Key Substituents Biological Activity Reference
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Ethyl esters, oxazole-methyl group Antibacterial (Gram-positive bacteria)
Dimethyl 1-(2-{[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]arylamino}-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Quinazolinone-arylurea side chain Not reported
Dimethyl 1-(3-Hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate Hydroxy-iodo-phenylpropyl group Structural analysis (X-ray crystallography)
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine fused ring Not reported

Physicochemical Properties

  • Solubility : Methyl esters (as in the target compound) generally exhibit lower water solubility compared to ethyl esters (e.g., the diethyl analog in ) due to reduced polarity.
  • Thermal Stability : The presence of a urea moiety enhances thermal stability compared to simpler triazole esters .
  • Crystallinity: The hydroxy-iodo-phenylpropyl analog () forms stable monoclinic crystals (space group P1), whereas the target compound’s crystallinity is less documented.

Spectroscopic Characterization

  • ¹H-NMR : Methyl ester protons appear as singlets at δ ~3.90–4.00 ppm, consistent with other triazole dicarboxylates .
  • ¹³C-NMR : Urea carbonyl carbons resonate at δ ~155–160 ppm, while ester carbonyls appear at δ ~165–170 ppm .

Biological Activity

Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

The synthesis of this compound involves several steps:

  • Formation of the Urea Derivative : The reaction of 2,6-dimethylphenyl isocyanate with an appropriate amine yields the urea derivative.
  • Triazole Ring Formation : The urea derivative is reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
  • Esterification : Finally, esterification of the triazole compound with dimethyl oxalate produces the desired product.

The compound's structure includes a triazole ring, a urea derivative, and a dimethylphenyl group, which contribute to its unique chemical properties .

This compound exhibits biological activity through its interaction with specific molecular targets. It has been noted for its potential anti-inflammatory and anticancer properties. The mechanism likely involves modulation of various signaling pathways related to cell proliferation and apoptosis .

Antitrypanosomal Activity

Recent studies have highlighted the trypanocidal potential of triazole derivatives. For instance, compounds similar to this compound showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reported IC50 values indicating potent activity against both trypomastigotes and intracellular amastigotes .

Applications in Medicinal Chemistry

This compound is being investigated for:

  • Drug Design : Its structural motifs are being explored as pharmacophores in developing new therapeutic agents.
  • Biochemical Assays : The compound serves as a probe in enzyme interaction studies and protein-ligand binding assays .

Comparative Analysis

PropertyThis compoundSimilar Compounds
StructureContains a triazole ring and urea derivativeOther triazoles
ActivityAnti-inflammatory and anticancer propertiesVaries by compound
ApplicationUsed in drug design and biochemical assaysVaries by compound

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • A study focusing on 1,2,3-triazole analogs demonstrated their efficacy against T. cruzi with IC50 values significantly lower than traditional treatments .
  • Research into antioxidant properties of triazole-containing compounds revealed moderate antioxidant activity that could be enhanced by structural modifications .

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